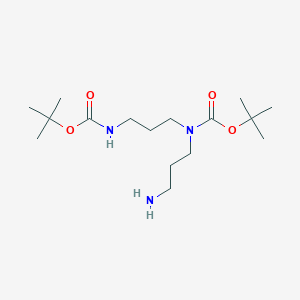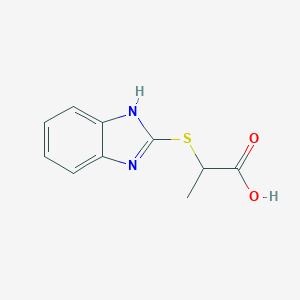
1,2,3-Trimethyl-1H-indole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethyl-1H-indole-5-carboxylic acid is a biochemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of indole derivatives, including 1,2,3-Trimethyl-1H-indole-5-carboxylic acid, has been a subject of interest in recent years . Various methods have been developed for the preparation of indole derivatives, such as the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The molecular structure of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid consists of 12 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
1,2,3-Trimethyl-1H-indole-5-carboxylic acid has a molecular weight of 203.24 .Aplicaciones Científicas De Investigación
Biomedical Imaging
Indole derivatives are used in the development of fluorescent probes for biomedical imaging. These probes can be utilized for real-time imaging of various biological processes, such as tumor growth, acute ischemia, and the expression of specific receptors like integrin in living organisms .
Cancer Therapy
Indoles have been studied for their potential in treating cancer. They can act as biologically active compounds targeting cancer cells, offering a pathway for developing new anticancer drugs .
Antimicrobial Agents
The antimicrobial properties of indole derivatives make them candidates for treating infections caused by bacteria and other microbes. This application is crucial in the development of new antibiotics .
Neurological Disorders
Some indole derivatives are investigated for their role in treating neurological disorders. Their interaction with various biological pathways can lead to new treatments for these conditions .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth and development in higher plants. This application is significant in agriculture and botany research .
Gut Microbiota Interaction
Indole derivatives are involved in gut microbiota interactions, influencing various physiological processes. They can activate specific receptors like AHR (Aryl hydrocarbon receptor), which plays a role in maintaining gut homeostasis .
Mecanismo De Acción
Biochemical Pathways:
Indole derivatives, including indole-5-carboxylic acid, are significant heterocyclic systems found in natural products and drugs
Action Environment:
Environmental factors play a crucial role in the compound’s efficacy and stability. These factors include pH, temperature, and the presence of other molecules. For instance, acidic conditions may affect its solubility and stability.
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link
Propiedades
IUPAC Name |
1,2,3-trimethylindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13(3)11-5-4-9(12(14)15)6-10(7)11/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXNYCNGNFJOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346044 |
Source


|
| Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
CAS RN |
356773-97-2 |
Source


|
| Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-trimethyl-1H-indole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

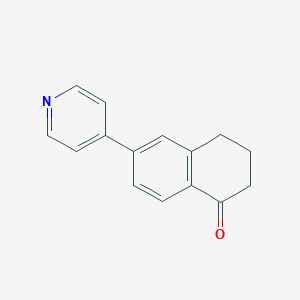
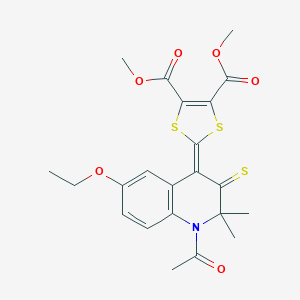
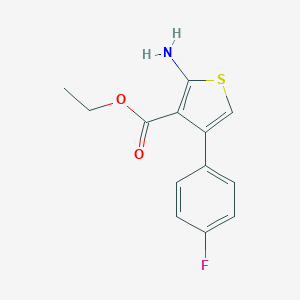
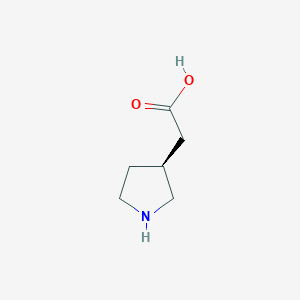

![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)
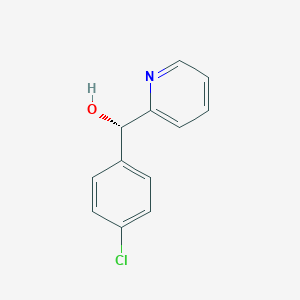

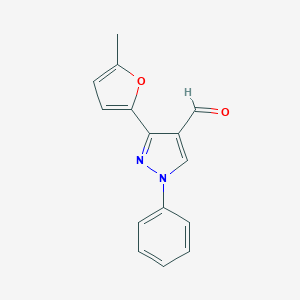
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)
